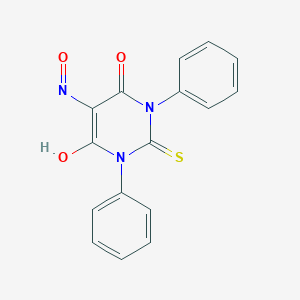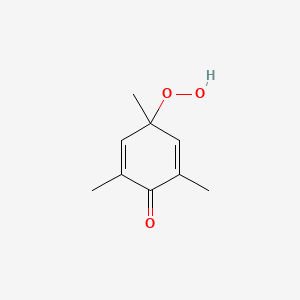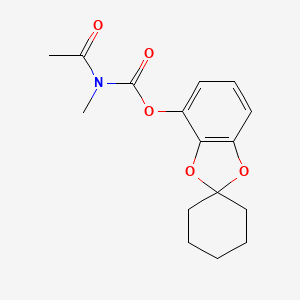![molecular formula C16H14Cl2N2O B14674426 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38053-00-8](/img/structure/B14674426.png)
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives This compound is characterized by the presence of a phenanthridine core substituted with dichloro groups and an amino-propanol side chain
准备方法
The synthesis of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Dichloro Groups: The dichloro groups are introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Attachment of the Amino-Propanol Side Chain: The final step involves the nucleophilic substitution reaction where the amino-propanol side chain is attached to the phenanthridine core using reagents like sodium hydride and 3-chloropropanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and coatings.
作用机制
The mechanism of action of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol can be compared with other phenanthridine derivatives and related compounds:
Phenanthridine: The parent compound, phenanthridine, lacks the dichloro and amino-propanol substituents but shares the core structure.
3-Aminopropan-1-ol: This compound has a similar amino-propanol side chain but lacks the phenanthridine core and dichloro groups.
Dichlorophenanthridine: This compound contains the dichloro groups and phenanthridine core but lacks the amino-propanol side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
38053-00-8 |
|---|---|
分子式 |
C16H14Cl2N2O |
分子量 |
321.2 g/mol |
IUPAC 名称 |
3-[(3,8-dichlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14Cl2N2O/c17-10-2-4-12-13-5-3-11(18)9-15(13)20-16(14(12)8-10)19-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,19,20) |
InChI 键 |
NPMYLGSWTFRJPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


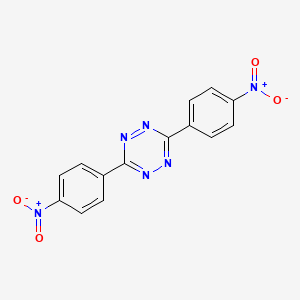
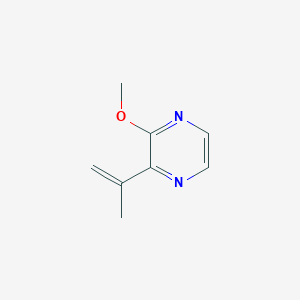
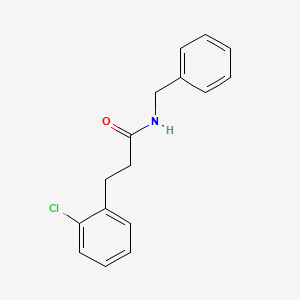

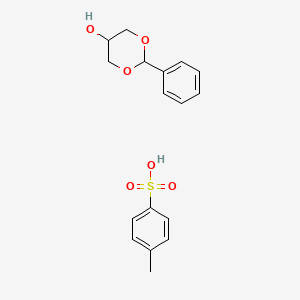
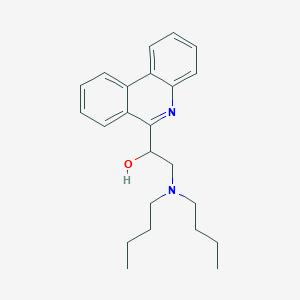

![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
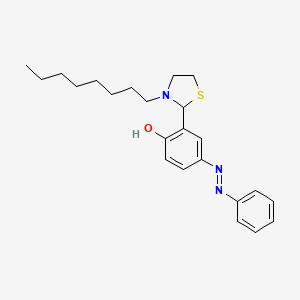
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
